molecular formula C19H17N5O2S B11300006 2-(benzylsulfanyl)-5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

2-(benzylsulfanyl)-5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11300006
M. Wt: 379.4 g/mol
InChI Key: CRWSTCXWJZNLEH-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves a multi-step process. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction conditions usually involve heating the reactants in a microwave reactor at a specific temperature for a short period, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and other advanced technologies could also be explored to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the triazole and pyrimidine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives with different functional groups.

Scientific Research Applications

2-(benzylsulfanyl)-5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[1,5-a]pyridine: Another triazolopyrimidine compound with similar biological activities.

    1,2,4-triazolo[1,5-a]pyrazine: Known for its anticancer and antimicrobial properties.

    1,2,4-triazolo[1,5-a]pyridazine: Studied for its potential as an enzyme inhibitor and its therapeutic applications.

Uniqueness

2-(benzylsulfanyl)-5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzylsulfanyl group and the fused triazole-pyrimidine ring system contribute to its unique properties and make it a valuable compound for further research and development.

Properties

Molecular Formula

C19H17N5O2S

Molecular Weight

379.4 g/mol

IUPAC Name

2-benzylsulfanyl-5-oxo-N-phenyl-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C19H17N5O2S/c25-16-11-15(17(26)20-14-9-5-2-6-10-14)24-18(21-16)22-19(23-24)27-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,20,26)(H,21,22,23,25)

InChI Key

CRWSTCXWJZNLEH-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=NC(=N2)SCC3=CC=CC=C3)NC1=O)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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